REACTION_SMILES
|
[Al+3:2].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[NH2:7][CH:8]([C:9](=[O:10])[N:11]([CH3:12])[CH3:13])[CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[NH2:7][CH:8]([CH2:9][N:11]([CH3:12])[CH3:13])[CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C(=O)C(N)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC(N)Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:2].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[NH2:7][CH:8]([C:9](=[O:10])[N:11]([CH3:12])[CH3:13])[CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[NH2:7][CH:8]([CH2:9][N:11]([CH3:12])[CH3:13])[CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C(=O)C(N)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC(N)Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |